molecular formula C15H13IN2O3 B1393407 6-Iodo-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one CAS No. 1186310-96-2

6-Iodo-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one

Cat. No. B1393407
M. Wt: 396.18 g/mol
InChI Key: LBZVLEPWTWGEBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-Iodo-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one” is a chemical compound that belongs to the class of halogenated heterocycles . It is used in various chemical reactions and has been mentioned in several scientific papers .


Synthesis Analysis

The synthesis of this compound has been discussed in a few scientific papers. For instance, one paper discusses the asymmetric synthesis of a key dextromethorphan intermediate and its analogues . Another paper discusses the synthesis of novel compounds from a similar compound, 6-iodo-2-isopropyl-4H-3,1-benzoxazin-4-one, as a building block .


Molecular Structure Analysis

The molecular structure of “6-Iodo-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one” is complex, as indicated by its name. The compound contains an iodine atom (I), a methoxybenzyl group (C8H9O), and a pyrido[2,3-b][1,4]oxazin-2(3H)-one group (C7H5N2O2). The exact structure can be determined using techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving “6-Iodo-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one” are complex and varied. One study discusses the reaction of a similar compound, benzoxazinone, with various reagents such as diethylmalonate, sodium azide, and phosphorus pentasulfide .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Iodo-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one” can be determined using various analytical techniques. For instance, NMR spectroscopy can be used to determine its molecular structure .

Scientific Research Applications

Synthesis and Reactivity

6-Iodo-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is a chemical compound belonging to the class of 1,2-oxazines and 1,2-benzoxazines. These compounds are synthesized through dehydration of 5,6-dihydro-6-hydroxy-4H-1,2-oxazines, which are obtained from the cyclization of specific precursors. The method of preparation and the importance of the oxazinium salts as electrophiles in synthetic chemistry are highlighted, indicating their potential utility in chemical synthesis and pharmaceutical applications (Sainsbury, 1991).

Bioactive Heterocyclic Compound

Coumarins and their derivatives, like hydroxycoumarins, are a significant family of natural compounds with various chemical, photochemical, and biological properties. While not directly referencing 6-Iodo-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one, the study provides insight into the broader chemical family to which it belongs, highlighting the significance of such compounds in pharmaceutical, perfumery, and agrochemical industries. The study also discusses various heterocyclic compounds obtained from these derivatives, indicating the potential biomedical or pharmacological applications of such compounds (Yoda, 2020).

Antioxidant Activity Analysis

Analytical methods to determine antioxidant activity of compounds have been extensively reviewed, suggesting the potential of various compounds, including possibly 6-Iodo-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one, in mitigating oxidative stress. The paper discusses various tests and their applicability, advantages, and disadvantages, hinting at the possible relevance of these methods in assessing the antioxidant capacity of this compound (Munteanu & Apetrei, 2021).

Applications in Environmental and Pharmaceutical Fields

The study on redox mediators in the treatment of organic pollutants highlights the importance of enzymatic approaches in degrading various pollutants, a principle that could be relevant for compounds like 6-Iodo-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one in environmental remediation efforts (Husain & Husain, 2007).

Future Directions

The future directions for research on “6-Iodo-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one” could include further studies on its synthesis, chemical reactions, mechanism of action, and potential applications. It could also be interesting to investigate its physical and chemical properties in more detail, as well as its safety and hazards .

properties

IUPAC Name

6-iodo-1-[(4-methoxyphenyl)methyl]pyrido[2,3-b][1,4]oxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13IN2O3/c1-20-11-4-2-10(3-5-11)8-18-12-6-7-13(16)17-15(12)21-9-14(18)19/h2-7H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZVLEPWTWGEBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)COC3=C2C=CC(=N3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13IN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674137
Record name 6-Iodo-1-[(4-methoxyphenyl)methyl]-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Iodo-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one

CAS RN

1186310-96-2
Record name 6-Iodo-1-[(4-methoxyphenyl)methyl]-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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